![molecular formula C18H16N4O2S B10774613 13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“PMID17929793C11c”是一种小分子药物,其同义词为 GTPL6343 。它主要因其在各种疾病中的潜在治疗应用而被研究。 该化合物分子量为 352.4,拓扑极性表面积为 2.1 。 它目前正在研究中,尚未获批用于临床使用 .
准备方法
目前可获得的文献中没有明确详细说明“PMID17929793C11c”的合成路线和反应条件。 小分子药物的合成方法通常涉及多步有机合成,包括形成关键中间体,然后进行官能团修饰。 工业生产方法可能包括优化这些合成路线,以确保高收率和纯度,以及大规模生产的可扩展性。
化学反应分析
“PMID17929793C11c”所经历的具体化学反应尚未得到充分记录。 小分子药物通常会经历各种类型的反应,包括:
氧化: 涉及添加氧气或去除氢气,通常使用高锰酸钾或三氧化铬等试剂。
还原: 涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等试剂。
取代: 涉及用另一个官能团替换一个官能团,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件将取决于化合物中存在的特定官能团。 从这些反应中形成的主要产物将包括原始化合物的各种衍生物,可能具有改变的生物活性。
科学研究应用
“PMID17929793C11c”具有广泛的潜在科学研究应用,包括:
化学: 用作研究反应机理和开发新的合成方法的模型化合物。
生物学: 研究其对细胞过程和途径的影响,可能用作理解疾病机制的工具。
医学: 探索其在治疗各种疾病方面的治疗潜力,包括其与特定分子靶标相互作用的能力。
工业: 在新药和其他化学产品的开发中具有潜在的应用。
作用机制
“PMID17929793C11c”的精确作用机制尚未完全了解。 像许多小分子药物一样,它可能通过与特定分子靶标(如酶或受体)相互作用来发挥作用,从而调节它们的活性。 所涉及的途径将取决于特定靶标以及化合物使用的生物学环境。
相似化合物的比较
“PMID17929793C11c”可以与其他类似的小分子药物进行比较。 一些类似的化合物包括那些具有类似分子量和官能团的化合物,它们可能表现出可比的生物活性。 “PMID17929793C11c”的独特性在于其特定的分子结构以及正在研究的特定治疗应用。
属性
分子式 |
C18H16N4O2S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one |
InChI |
InChI=1S/C18H16N4O2S/c1-24-12-4-2-11(3-5-12)22-9-21-15-13-14-10(6-7-19-14)8-20-17(13)25-16(15)18(22)23/h2-5,8-9,15-16,19H,6-7H2,1H3 |
InChI 键 |
SIUQQICXQVLRLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=NC3C(C2=O)SC4=NC=C5CCNC5=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
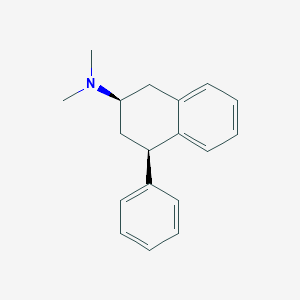
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
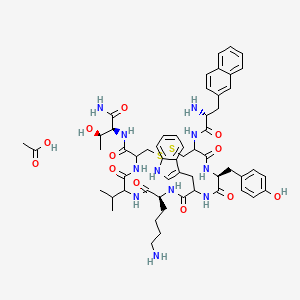
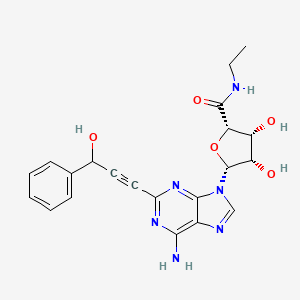
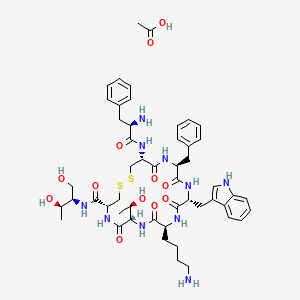
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
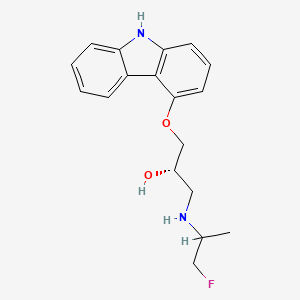
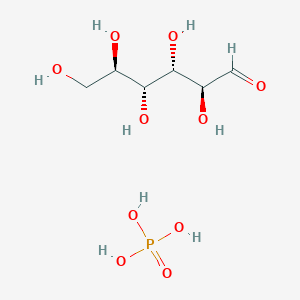
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
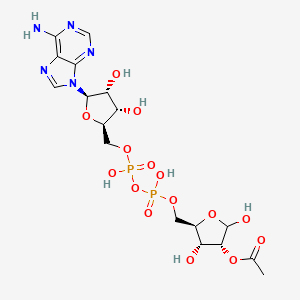
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)


